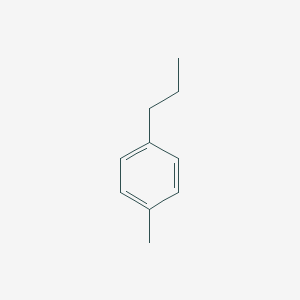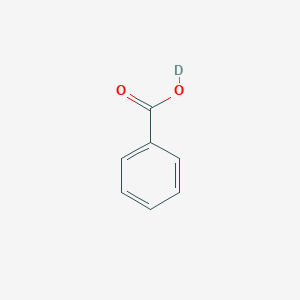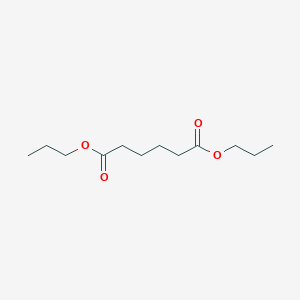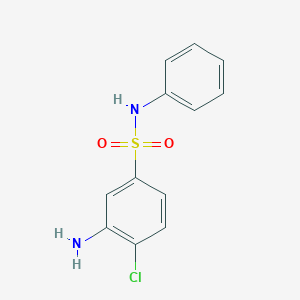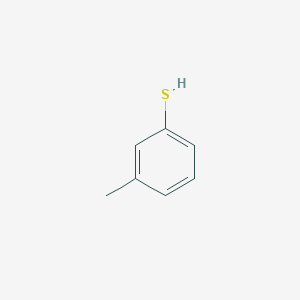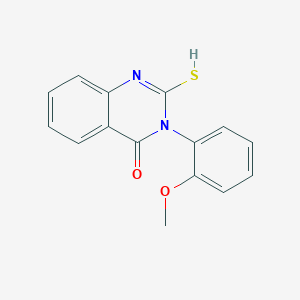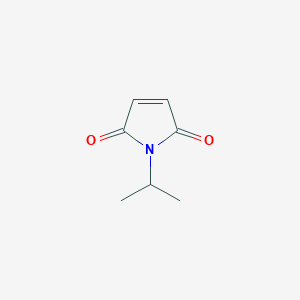
N-Isopropilmaleimida
Descripción general
Descripción
N-Isopropylmaleimide is an organic compound with the chemical formula C7H9NO2. It is a colorless to pale yellow crystalline or powdery solid. This compound is characterized by the presence of an isopropyl substituent on the maleimide ring, which imparts unique chemical properties. N-Isopropylmaleimide is soluble in most organic solvents such as alcohols, ethers, and ketones, but it is sparingly soluble in water .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
N-Isopropylmaleimide is an organic compound that has been found to have significant interactions with certain targets in the body. The primary target of N-Isopropylmaleimide is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .
Mode of Action
N-Isopropylmaleimide interacts with its target, the β(1,3)glucan synthase, thereby affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can lead to the inhibition of fungal growth and proliferation .
Biochemical Pathways
The action of N-Isopropylmaleimide primarily affects the biochemical pathways involved in the biosynthesis of chitin and β(1,3)glucan . These are critical components of the fungal cell wall, and their disruption can lead to significant downstream effects, including the inhibition of fungal growth and proliferation .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents at room temperature, but is poorly soluble in water . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The primary result of N-Isopropylmaleimide’s action is the inhibition of fungal growth and proliferation . By interacting with the β(1,3)glucan synthase and disrupting the biosynthesis of chitin and β(1,3)glucan, N-Isopropylmaleimide can effectively inhibit the growth and proliferation of certain types of fungi .
Action Environment
The action of N-Isopropylmaleimide can be influenced by various environmental factors. For instance, its solubility in water could potentially limit its effectiveness in aqueous environments . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire sources and combustible materials, to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
N-Isopropylmaleimide plays a significant role in biochemical reactions. It catalyzes the hydrolysis of propionate to form pyruvate and acetic acid, which can be further oxidized to form acetaldehyde and carbon dioxide . The molecule has been shown to polymerize fatty acids and increase the growth rate of yeast cells in culture .
Molecular Mechanism
N-Isopropylmaleimide exerts its effects at the molecular level through various mechanisms. It catalyzes biochemical reactions, interacts with biomolecules, and influences the growth rate of certain cells
Metabolic Pathways
N-Isopropylmaleimide is involved in the hydrolysis of propionate, a metabolic pathway that leads to the formation of pyruvate and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Isopropylmaleimide is typically synthesized through the reaction of maleic anhydride with isopropylamine. The reaction proceeds via the formation of an intermediate maleamic acid, which is then cyclized to form N-Isopropylmaleimide. The reaction can be carried out under normal pressure or with heating to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of N-Isopropylmaleimide involves the use of catalysts to improve yield and efficiency. The reaction is often conducted in a solvent medium to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through recrystallization or distillation to obtain high-purity N-Isopropylmaleimide .
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropylmaleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides and other oxidation products.
Reduction: Reduction reactions can convert N-Isopropylmaleimide to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .
Comparación Con Compuestos Similares
- N-Propylmaleimide
- N-Methylmaleimide
- N-Phenylmaleimide
- N-Ethylmaleimide
- N-Cyclohexylmaleimide
Comparison: N-Isopropylmaleimide is unique due to its isopropyl substituent, which imparts distinct chemical properties compared to other N-substituted maleimides. For instance, N-Propylmaleimide has a propyl group instead of an isopropyl group, leading to differences in reactivity and solubility. Similarly, N-Phenylmaleimide, with a phenyl group, exhibits different electronic and steric effects, influencing its chemical behavior .
Propiedades
IUPAC Name |
1-propan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCLXQTQYUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910286 | |
| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-93-4, 29720-92-1 | |
| Record name | N-Isopropylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylmethyl maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N-Isopropylmaleimide (IPMI) in materials science?
A1: IPMI is a valuable monomer for creating heat-resistant polymers. When copolymerized with methyl methacrylate (MMA), IPMI enhances the glass transition temperature (Tg) of the resulting polymer, leading to improved heat resistance. This property makes IPMI-containing copolymers suitable for applications such as heat-resistant transparent resins [] and gradient-index polymer optical fibers (GI POFs) [, ]. The relatively low melting point and high vapor pressure of IPMI allow for its purification via distillation, resulting in high-purity monomers for transparent resin production [].
Q2: How does the incorporation of IPMI into a copolymer affect its optical properties?
A2: Research indicates that copolymers of MMA and IPMI exhibit comparable transparency to MMA homopolymers []. This suggests that IPMI does not significantly compromise the optical clarity of the material. This characteristic, combined with its ability to enhance heat resistance, makes IPMI particularly attractive for applications like GI POFs, where both optical clarity and thermal stability are crucial [].
Q3: Beyond its role in materials science, does IPMI have any demonstrated biological activity?
A3: Recent studies have unveiled the potent nematicidal activity of IPMI against Meloidogyne incognita, a prevalent plant-parasitic nematode []. IPMI exhibited strong nematicidal activity against the second-stage juveniles of the root-knot nematode, achieving an EC50/72h value of 16.2 ± 5.4 mg/L []. This discovery highlights the potential of IPMI as a lead compound for developing new nematicides, possibly in combination with copper salts for enhanced efficacy [].
Q4: How does the structure of IPMI contribute to its nematicidal activity?
A4: While the exact mechanism of action remains to be fully elucidated, research suggests that modifications to the N-alkyl substituent of maleimide derivatives can influence their nematicidal activity []. Further investigation into the structure-activity relationship (SAR) of IPMI and related compounds could lead to the development of even more potent and selective nematicides.
Q5: What analytical techniques are employed to characterize and study IPMI?
A5: Several techniques are used for the characterization and study of IPMI. Gas chromatography-mass spectrometry (GC-MS) is utilized to analyze the changes in metabolite profiles of nematodes treated with IPMI, providing insights into its mechanism of action []. Additionally, elemental analysis helps determine the gradient distribution of IPMI in copolymers [], while spectroscopic methods are crucial for structural characterization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

